Merestinib dihydrochloride

Übersicht

Beschreibung

It exhibits significant anti-tumor activities by targeting various receptor tyrosine kinases, including MET, MST1R, FLT3, AXL, MERTK, TEK, ROS1, DDR1/2, and MKNK1/2 . This compound has shown promising results in preclinical and clinical studies, making it a valuable candidate for cancer therapy.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von LY2801653 Dihydrochlorid umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen unter bestimmten Bedingungen. Der detaillierte Syntheseweg ist proprietär und beinhaltet typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um das gewünschte Produkt mit hoher Reinheit zu erzielen .

Industrielle Produktionsmethoden: Die industrielle Produktion von LY2801653 Dihydrochlorid folgt strengen Protokollen, um Konsistenz und Qualität zu gewährleisten. Der Prozess umfasst großtechnische Synthesen, Reinigungs- und Kristallisationsschritte, um die Verbindung in ihrer Dihydrochloridform zu erhalten. Die Produktionsmethoden sind so konzipiert, dass sie für den kommerziellen Einsatz skalierbar und kostengünstig sind .

Analyse Chemischer Reaktionen

Deprotection Reaction

One notable reaction is the NH4Cl-catalyzed ethoxy ethyl deprotection. This method allows for the removal of protecting groups from intermediates in the synthesis pathway:

-

Reactants : tert-butyl 4-(5-(4-amino-2-fluorophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate and other coupling agents.

-

Conditions : The reaction is typically conducted at room temperature overnight in dimethylformamide (DMF) as the solvent.

Coupling Reaction

The next step involves coupling various intermediates to form the final product:

-

Key Reaction : The coupling of N-(3-fluoro-4-(1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yloxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide with hydrochloric acid in methanol.

-

Conditions : The reaction mixture is heated progressively from 30°C to 60°C over several hours, with multiple additions of dichloromethane (DCM) and hydrochloric acid to facilitate product formation.

Crystallization and Purification

The final product undergoes crystallization and purification steps to isolate Merestinib dihydrochloride:

-

Process : The crude product is dissolved in a mixture of DCM and water, followed by the addition of sodium carbonate to adjust pH. The resulting solids are filtered, washed with methanol, and dried in a vacuum oven.

Reaction Mechanisms

Understanding the mechanisms behind these reactions is crucial for optimizing synthesis and improving yields.

Kinetics and Mechanistic Insights

The kinetics of these reactions often follow first-order or second-order kinetics depending on the specific reaction conditions and reactants involved. For instance:

-

First-order kinetics may be observed in initial slow steps leading to intermediate formation before rapid subsequent reactions occur .

Optimization Strategies

Optimization strategies include adjusting temperature, solvent choice, and reactant concentrations to maximize yield while minimizing byproducts. For example, increasing temperature can enhance reaction rates but may also lead to increased impurity levels .

Key Efficacy Data

| Study Type | Patient Population | Best Response Rate |

|---|---|---|

| Phase I Study | Advanced Cancer | 32% stable disease |

| Combination Trials | With cetuximab and cisplatin | Partial responses observed |

Wissenschaftliche Forschungsanwendungen

LY2801653 Dihydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die Kinaseinhibition und Signaltransduktionswege zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Migration und Apoptose.

Medizin: In klinischen Studien zur Behandlung verschiedener Krebsarten, darunter nicht-kleinzelliger Lungenkrebs, Nierenzellkrebs, Bauchspeicheldrüsenkrebs und Brustkrebs

Industrie: Potenzielle Anwendungen bei der Entwicklung gezielter Krebstherapien und personalisierter Medizin.

5. Wirkmechanismus

LY2801653 Dihydrochlorid entfaltet seine Wirkung durch die Hemmung der Aktivität mehrerer Rezeptor-Tyrosinkinasen. Es bindet an die ATP-Bindungsstelle dieser Kinasen und verhindert deren Phosphorylierung und anschließende Aktivierung. Diese Hemmung stört wichtige Signalwege, die an Zellwachstum, -überleben und -metastasierung beteiligt sind. Die Verbindung hat eine potente Aktivität gegen MET, MST1R, FLT3, AXL, MERTK, TEK, ROS1, DDR1/2 und MKNK1/2 gezeigt, was sie zu einem vielseitigen Inhibitor mit breiten Antitumorwirkungen macht .

Ähnliche Verbindungen:

Savolitinib: Ein weiterer MET-Inhibitor mit ähnlichen Antitumoraktivitäten.

PF-02341066 (Crizotinib): Ein Multi-Kinase-Inhibitor, der auf MET, ALK und ROS1 abzielt.

INC280 (Capmatinib): Ein selektiver MET-Inhibitor mit klinischen Anwendungen in der Krebstherapie

Einzigartigkeit von LY2801653 Dihydrochlorid: LY2801653 Dihydrochlorid zeichnet sich durch seine breite Aktivität gegen mehrere Kinasen und seine potenten Antitumorwirkungen aus. Seine Fähigkeit, eine große Bandbreite an Kinasen zu hemmen, macht es zu einem wertvollen Kandidaten für Kombinationstherapien und zur Überwindung von Resistenzmechanismen in der Krebsbehandlung .

Wirkmechanismus

LY2801653 dihydrochloride exerts its effects by inhibiting the activity of multiple receptor tyrosine kinases. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts key signaling pathways involved in cell growth, survival, and metastasis. The compound has shown potent activity against MET, MST1R, FLT3, AXL, MERTK, TEK, ROS1, DDR1/2, and MKNK1/2, making it a versatile inhibitor with broad-spectrum anti-tumor effects .

Vergleich Mit ähnlichen Verbindungen

Savolitinib: Another MET inhibitor with similar anti-tumor activities.

PF-02341066 (Crizotinib): A multi-kinase inhibitor targeting MET, ALK, and ROS1.

INC280 (Capmatinib): A selective MET inhibitor with clinical applications in cancer therapy

Uniqueness of LY2801653 Dihydrochloride: LY2801653 dihydrochloride stands out due to its broad-spectrum activity against multiple kinases and its potent anti-tumor effects. Its ability to inhibit a wide range of kinases makes it a valuable candidate for combination therapies and overcoming resistance mechanisms in cancer treatment .

Biologische Aktivität

Merestinib dihydrochloride, also known as LY2801653, is an oral multikinase inhibitor primarily developed for the treatment of various cancers, particularly those associated with dysregulated MET signaling pathways. This article explores the biological activity of Merestinib, focusing on its mechanisms of action, clinical efficacy, safety profile, and ongoing research findings.

Merestinib targets multiple receptor tyrosine kinases (RTKs), with a primary focus on the MET kinase. The compound exhibits antitumor proliferative and antiangiogenic activities, making it a promising candidate for treating cancers characterized by MET overexpression. In addition to MET, Merestinib also inhibits several other kinases, including:

- MST1R (RON)

- AXL

- ROS1

- PDGFRA

- FLT3

- TEK

- DDR1 and DDR2

- MERTK

By inhibiting these pathways, Merestinib disrupts critical processes such as tumor proliferation and angiogenesis, which are essential for cancer progression .

Phase I Studies

A pivotal Phase I study evaluated the safety and tolerability of Merestinib in patients with advanced cancer. The study included a dose escalation phase that established a recommended dose of 120 mg once daily. Key findings from this study include:

- Complete Response : One patient with cholangiocarcinoma achieved a complete response.

- Partial Responses : Three patients with cholangiocarcinoma showed partial responses.

- Stable Disease : Overall, 32% of the 186 patients had stable disease as their best response .

Combination Therapies

Merestinib has also been investigated in combination with other therapies. For instance, in patients with head and neck squamous cell carcinoma (HNSCC) treated alongside cetuximab, 100% experienced treatment-emergent adverse events (TEAEs), with 45% experiencing grade ≥3 TEAEs. The most common severe TEAEs included increased liver enzymes and dehydration .

Safety Profile

The safety profile of Merestinib has been deemed acceptable in clinical settings. While adverse events were common, they were generally manageable. Notable TEAEs included:

- Fatigue

- Hyperbilirubinemia

- Increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST)

These events were often reversible upon dose adjustment .

Research Findings and Case Studies

Recent studies have highlighted the potential of Merestinib in specific cancer populations:

- Colorectal Cancer : In colorectal cancer models, MET overexpression correlates with metastatic progression. Merestinib's ability to inhibit MET may provide therapeutic benefits in these patients .

- Acute Myeloid Leukemia (AML) : Research indicates that Merestinib may inhibit phosphorylation pathways involved in AML, suggesting potential applications beyond solid tumors .

Summary of Clinical Trials

| Study Type | Population | Key Findings |

|---|---|---|

| Phase I | Advanced cancer | 32% stable disease; one complete response in CCA |

| Combination Study | HNSCC with cetuximab | 100% TEAEs; 45% grade ≥3 TEAEs |

| Ongoing Trials | Colorectal cancer | Investigating efficacy as monotherapy and combination |

Eigenschaften

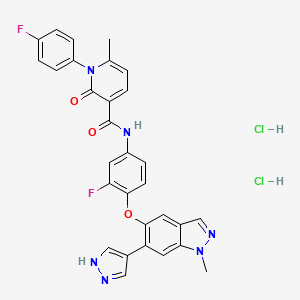

IUPAC Name |

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22F2N6O3.2ClH/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19;;/h3-16H,1-2H3,(H,33,34)(H,36,39);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYNNMGUBHQQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206801-37-7 | |

| Record name | Merestinib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206801377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MERESTINIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F79TLF60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.